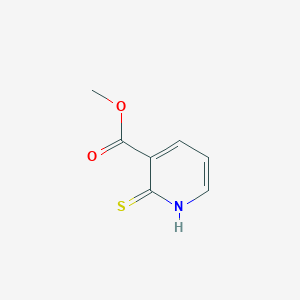

2-Mercapto-nicotinic acid methyl ester

Overview

Description

“2-Mercapto-nicotinic acid methyl ester” is a compound that contains both a mercapto (-SH) and a carboxylic acid or ester moiety (-COOH or -COOR’). It is a class of difunctional compounds that are industrial chemicals of potential environmental concern .

Synthesis Analysis

Methyl nicotinate, a similar compound, is synthesized by the esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid. The esterification product obtained is extracted into an organic solvent (chloroform) after neutralization of the reaction mixture with 10% sodium bicarbonate .Chemical Reactions Analysis

Esters, such as “2-Mercapto-nicotinic acid methyl ester”, typically undergo reactions like hydrolysis. In hydrolysis, the ester is split with water, and the reaction is catalyzed by either an acid or a base. The products of this reaction are a carboxylic acid and an alcohol .Scientific Research Applications

Use as a Rubefacient

Methyl nicotinate, which is chemically similar to Methyl 2-Mercaptonicotinate, is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Inflammation Study

Methyl nicotinate has been used in human models to study the anti-inflammatory effect of topical formulations . However, the skin responses to methyl nicotinate are still poorly understood and widely varied .

Skin Absorption Study

Methyl nicotinate has been used in in vitro human skin absorption studies . These studies help understand how different substances penetrate the skin and can be used to develop better drug delivery systems .

Biomarker Detection

Methyl nicotinate has been used in the development of a TiO2/SiNWs nanocomposite-based sensing platform for ultrafast trace-level detection . This kind of research can lead to the development of new diagnostic tools .

Synthesis of Derivatives

Methyl nicotinate can be employed as a precursor in the synthesis of various compounds such as Di-3-pyridyl ketone ligand, 5-arylnicotinates, ±-sesbanine, and 1,4-dihydropyridine derivatives .

Nitric Oxide Release Study

Methyl nicotinate has been used in the study of nitric oxide release and related light-induced cytotoxicity of ruthenium nitrosyls with coordinated nicotinate derivatives . This kind of research can contribute to the development of new therapeutic agents .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that methyl nicotinate, a similar compound, acts as a rubefacient and is thought to involve peripheral vasodilation .

Biochemical Pathways

Given its potential similarity to methyl nicotinate, it may be involved in the prostaglandin d2 pathway .

Pharmacokinetics

It is known that following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

Based on the effects of methyl nicotinate, it can be inferred that methyl 2-mercaptonicotinate may cause local vasodilation and increased blood flow, potentially leading to relief from muscle and joint pain .

properties

IUPAC Name |

methyl 2-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-8-6(5)11/h2-4H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQXUGGTSVMBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354643 | |

| Record name | 2-Mercapto-nicotinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74470-32-9 | |

| Record name | 2-Mercapto-nicotinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-sulfanylidene-1,2-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the catalytic properties of the gold-supported rhodium catalyst prepared with Methyl 2-Mercaptonicotinate?

A2: The gold-supported rhodium catalyst prepared with MMNT (Rh-MMNT-Au) demonstrates activity in the hydrogenation of 1-hexene under mild conditions (40°C and 1 atm H2). [] The study highlights that this catalyst exhibits significantly higher activity compared to a catalyst prepared by directly adsorbing Rh2Cl2(CO)4 onto gold powder. [] This finding suggests that the presence of MMNT as a tethered ligand on the gold surface positively influences the catalytic performance of the rhodium species in the hydrogenation reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)